Cas no 162706-07-2 (5-methylpyrimidine-4,6-diamine)

5-methylpyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Pyrimidinediamine,5-methyl-
- 5-methylpyrimidine-4,6-diamine
- 4,6-Pyrimidinediamine, 5-methyl- (9CI)
- EN300-322529
- SCHEMBL7519562
- Z1203580747
- AKOS006339625
- 162706-07-2
- CS-0246338
-
- MDL: MFCD18819666
- Inchi: InChI=1S/C5H8N4/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9)
- InChI Key: NHIKBFQTZBUUHI-UHFFFAOYSA-N
- SMILES: NC1=NC=NC(N)=C1C
Computed Properties
- Exact Mass: 124.07504
- Monoisotopic Mass: 124.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8Ų
- XLogP3: -0.1
Experimental Properties
- PSA: 77.82
5-methylpyrimidine-4,6-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322529-2.5g |
5-methylpyrimidine-4,6-diamine |
162706-07-2 | 95% | 2.5g |
$1756.0 | 2023-09-04 | |
Enamine | EN300-322529-10g |
5-methylpyrimidine-4,6-diamine |
162706-07-2 | 95% | 10g |
$6739.0 | 2023-09-04 | |
Enamine | EN300-322529-1g |
5-methylpyrimidine-4,6-diamine |
162706-07-2 | 95% | 1g |
$841.0 | 2023-09-04 | |
A2B Chem LLC | AF25449-2.5g |
4,6-Pyrimidinediamine, 5-methyl- (9CI) |
162706-07-2 | 95% | 2.5g |
$1884.00 | 2024-04-20 | |
1PlusChem | 1P00BA21-5g |
4,6-Pyrimidinediamine, 5-methyl- (9CI) |
162706-07-2 | 95% | 5g |
$4330.00 | 2025-02-25 | |
1PlusChem | 1P00BA21-100mg |
4,6-Pyrimidinediamine, 5-methyl- (9CI) |
162706-07-2 | 95% | 100mg |
$360.00 | 2025-03-29 | |
1PlusChem | 1P00BA21-250mg |
4,6-Pyrimidinediamine, 5-methyl- (9CI) |
162706-07-2 | 95% | 250mg |
$570.00 | 2025-02-25 | |
eNovation Chemicals LLC | D576369-1g |
5-methylpyrimidine-4,6-diamine |
162706-07-2 | 95% | 1g |
$875 | 2025-02-28 | |
Enamine | EN300-322529-0.25g |
5-methylpyrimidine-4,6-diamine |
162706-07-2 | 95% | 0.25g |
$416.0 | 2023-09-04 | |
Enamine | EN300-322529-0.5g |
5-methylpyrimidine-4,6-diamine |
162706-07-2 | 95% | 0.5g |
$656.0 | 2023-09-04 |
5-methylpyrimidine-4,6-diamine Related Literature
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
Additional information on 5-methylpyrimidine-4,6-diamine
5-Methylpyrimidine-4,6-Diamine: A Comprehensive Overview
The compound with CAS No. 162706-07-2, commonly referred to as 5-methylpyrimidine-4,6-diamine, is a fascinating molecule with significant applications in various fields of chemistry and biology. This compound belongs to the pyrimidine family, which is a class of heterocyclic aromatic compounds. Pyrimidines are widely studied due to their structural versatility and their role in numerous biological processes. The 5-methylpyrimidine-4,6-diamine derivative, in particular, has garnered attention for its unique chemical properties and potential applications in drug design and materials science.
5-Methylpyrimidine-4,6-diamine is characterized by its pyrimidine ring system with two amino groups at the 4 and 6 positions and a methyl group at the 5 position. This substitution pattern imparts the molecule with distinct electronic and steric properties. The amino groups are highly nucleophilic, making the compound reactive towards electrophilic reagents. The methyl group at position 5 introduces steric hindrance, which can influence the molecule's reactivity and selectivity in various chemical reactions.
Recent studies have explored the synthesis of 5-methylpyrimidine-4,6-diamine through various routes. One notable approach involves the condensation of aldehydes or ketones with ammonia or ammonium salts in the presence of appropriate catalysts. This method allows for the formation of the pyrimidine ring system under mild conditions. Researchers have also investigated the use of microwave-assisted synthesis to enhance reaction efficiency and yield.
The applications of 5-methylpyrimidine-4,6-diamine are diverse. In medicinal chemistry, this compound serves as a valuable building block for constructing bioactive molecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it an attractive candidate for drug design targeting specific biological pathways. For instance, derivatives of 5-methylpyrimidine-4,6-diamine have been studied as potential inhibitors of enzymes involved in cancer progression.
In materials science, 5-methylpyrimidine-4,6-diamine has been utilized as a precursor for the synthesis of conductive polymers and metal-organic frameworks (MOFs). The molecule's ability to coordinate with metal ions facilitates the formation of stable MOF structures with potential applications in gas storage and catalysis.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-methylpyrimidine-4,6-diamine. Density functional theory (DFT) calculations have revealed that the amino groups significantly influence the molecule's electron distribution, enhancing its nucleophilicity. These findings have guided researchers in designing more efficient synthetic routes and optimizing reaction conditions.
In conclusion, 5-methylpyrimidine-4,6-diamine (CAS No. 162706-07-2) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in drug discovery and materials science. As research continues to uncover new insights into its structure and function, this compound is poised to play an increasingly important role in advancing modern chemistry.
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